4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Description
Structure and Properties: The compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a (2,5-dimethylbenzyl)thio moiety. Its molecular formula is CₙHₘFSN₄ (exact formula inferred from analogs), with a molecular weight of approximately ~350–400 g/mol (based on similar compounds in ).
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-3-4-15(2)17(11-14)13-26-21-20-12-19(24-25(20)10-9-23-21)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFASXDELXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a novel compound with potential biological activities that are currently under investigation. This article provides an overview of its structural characteristics, synthesis, biological activity, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , indicating the presence of a pyrazolo[1,5-a]pyrazine core with specific substituents that may influence its biological properties. The compound features a thioether group derived from 2,5-dimethylbenzyl and a fluorophenyl moiety, which could play significant roles in its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. While detailed synthetic routes specific to this compound are not extensively documented in available literature, general methods for synthesizing similar thioether-containing pyrazines can be adapted.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazine derivatives. For instance, compounds structurally related to this compound have been shown to act as allosteric inhibitors of viral proteases. A notable study reported that 2,5,6-trisubstituted pyrazines exhibited potent inhibitory effects against Zika virus protease with IC50 values as low as 130 nM . Although specific data on the compound is limited, its structural similarity suggests potential antiviral efficacy.
Antimicrobial Activity
The antimicrobial properties of thioether-containing compounds have been documented in various studies. For example, related compounds have demonstrated effectiveness against both bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes . While specific testing on this compound is necessary to confirm these effects, its structural analogs suggest a promising avenue for antimicrobial activity.
Study on Antiviral Activity
In a study focusing on the structure-activity relationships (SAR) of pyrazine derivatives targeting Zika virus protease, several compounds were synthesized and evaluated for their inhibitory effects. The findings indicated that modifications to the aromatic substituents significantly affected activity levels. Compounds with longer linkers or specific functional groups showed varying degrees of inhibition . This highlights the importance of structural optimization in enhancing biological activity.
Antimicrobial Screening
Another relevant study examined the antimicrobial activity of similar thioether compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory concentrations (MIC values), suggesting that modifications in the thioether structure could lead to enhanced efficacy against resistant strains . Such findings underscore the potential for developing new antimicrobial agents based on the pyrazine scaffold.
Comparison with Similar Compounds
Core Modifications
Key Insights :
- Replacement of the pyrazine core with quinoxaline () introduces a larger aromatic system, enhancing TLR7 antagonism but reducing specificity for related targets like TLR8.
- Triazolo[4,3-a]pyrazine derivatives () exhibit distinct electronic properties due to the triazole ring, often used as intermediates in drug synthesis.
Substituent Variations at Position 4
Key Insights :
TLR7 Antagonism :
- Pyrazolo[1,5-a]quinoxaline derivatives () with 4–5 carbon alkyl chains showed optimal TLR7 inhibition (IC₅₀ = 8.2–10 µM), while branched chains (e.g., isobutyl) improved potency. The target compound’s dimethylbenzylthio group may mimic these hydrophobic interactions.
Kinase Inhibition :
Antimycobacterial Activity :
- Pyrazolo[1,5-a]pyrimidin-7-amines () with 4-fluorophenyl groups demonstrated moderate activity, highlighting the fluorophenyl moiety’s role in target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
